

Application Note: UV Spectrophotometric Determination of Teneligliptin

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Compound of Interest

Compound Name: Teneligliptin

Cat. No.: B1682743

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Abstract

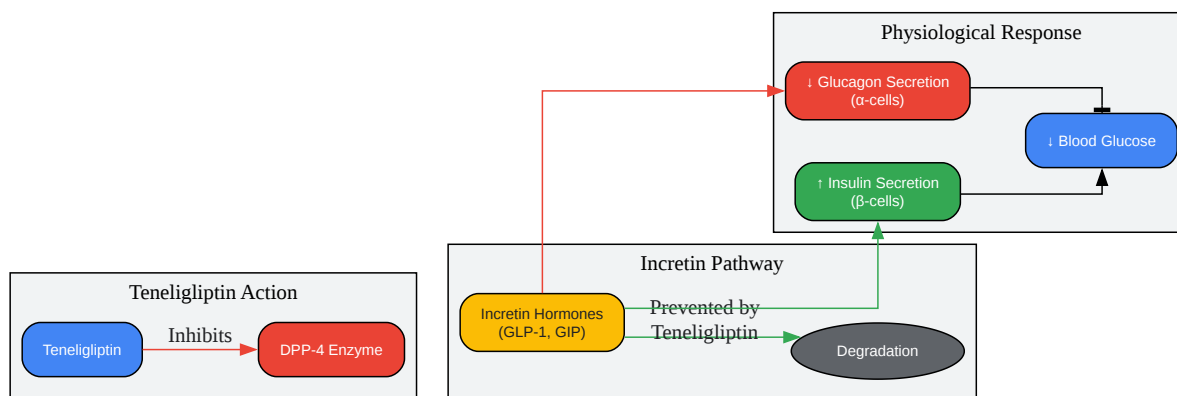
This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of **Teneligliptin** in bulk and pharmaceutical dosage forms. The method is based on the measurement of **Teneligliptin**'s absorbance in the UV region and has been validated in accordance with International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow and the drug's mechanism of action to aid researchers, scientists, and drug development professionals in its application.

Introduction

Teneligliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner, thereby improving glycemic control.[1] Accurate and reliable analytical methods are crucial for the quality control and formulation development of **Teneligliptin**. UV-visible spectrophotometry offers a straightforward and accessible analytical technique for this purpose.[2]

Mechanism of Action

Teneligliptin's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, which play a vital role in glucose homeostasis. The increased levels of active incretins stimulate the pancreas to release insulin and suppress the release of glucagon, particularly after a meal.[1]



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Caption: Signaling pathway of **Teneligliptin's** mechanism of action.

Data Summary

The following tables summarize the quantitative data from various developed and validated UV spectrophotometric methods for **Teneligliptin** determination.

Table 1: Method Parameters

Solvent/Diluent	λ_{\max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	Reference
Methanol	246	10-50	0.9952	[3]
Distilled Water	244	5-70	0.999	[4]
0.1 N Sulphuric Acid	240	10-50	>0.99	[5]
DMSO	267.2	20-100	0.999	[6]
Distilled Water	243.5	10-90	0.999	[7]
Distilled Water	243	10-60	0.999	[8]

Table 2: Method Validation Parameters

Solvent/Diluent	Accuracy (% Recovery)	Precision (%RSD)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
Methanol	101.58	<2	2.25	6.83	[3]
Distilled Water	98.54-101.80	<2	-	-	[4]
0.1 N Sulphuric Acid	-	<2	5.88	17.29	[5]
DMSO	102-104	<2	4.1987	12.7233	[6]
Distilled Water	98-102	<2	0.17	0.56	[8]

Note: '-' indicates data not specified in the cited reference.

Experimental Protocols

This section provides a generalized protocol for the UV spectrophotometric determination of **Teneligliptin**. Researchers should optimize and validate the method for their specific instrumentation and sample matrix.

Materials and Reagents

- **Teneligliptin** pure drug (API)
- Methanol (AR Grade) or Distilled Water or 0.1 N Sulphuric Acid or DMSO (as per chosen method)
- **Teneligliptin** tablets (for assay of pharmaceutical formulations)
- Calibrated glassware (volumetric flasks, pipettes)
- UV-Visible Spectrophotometer (double beam)
- Analytical balance
- Sonicator
- Whatman filter paper (0.45 μm)

Preparation of Standard Stock Solution (Example using Methanol)

- Accurately weigh 10 mg of **Teneligliptin** API and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the drug completely.
- Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 $\mu\text{g/mL}$.

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution (100 µg/mL), pipette out appropriate aliquots into a series of 10 mL volumetric flasks. For a linearity range of 10-50 µg/mL, aliquots of 1, 2, 3, 4, and 5 mL can be taken.
- Dilute each flask to the mark with methanol to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL.
- Scan each solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λ_{max}).
- Measure the absorbance of all working standard solutions at the determined λ_{max} .
- Plot a calibration curve of absorbance versus concentration.

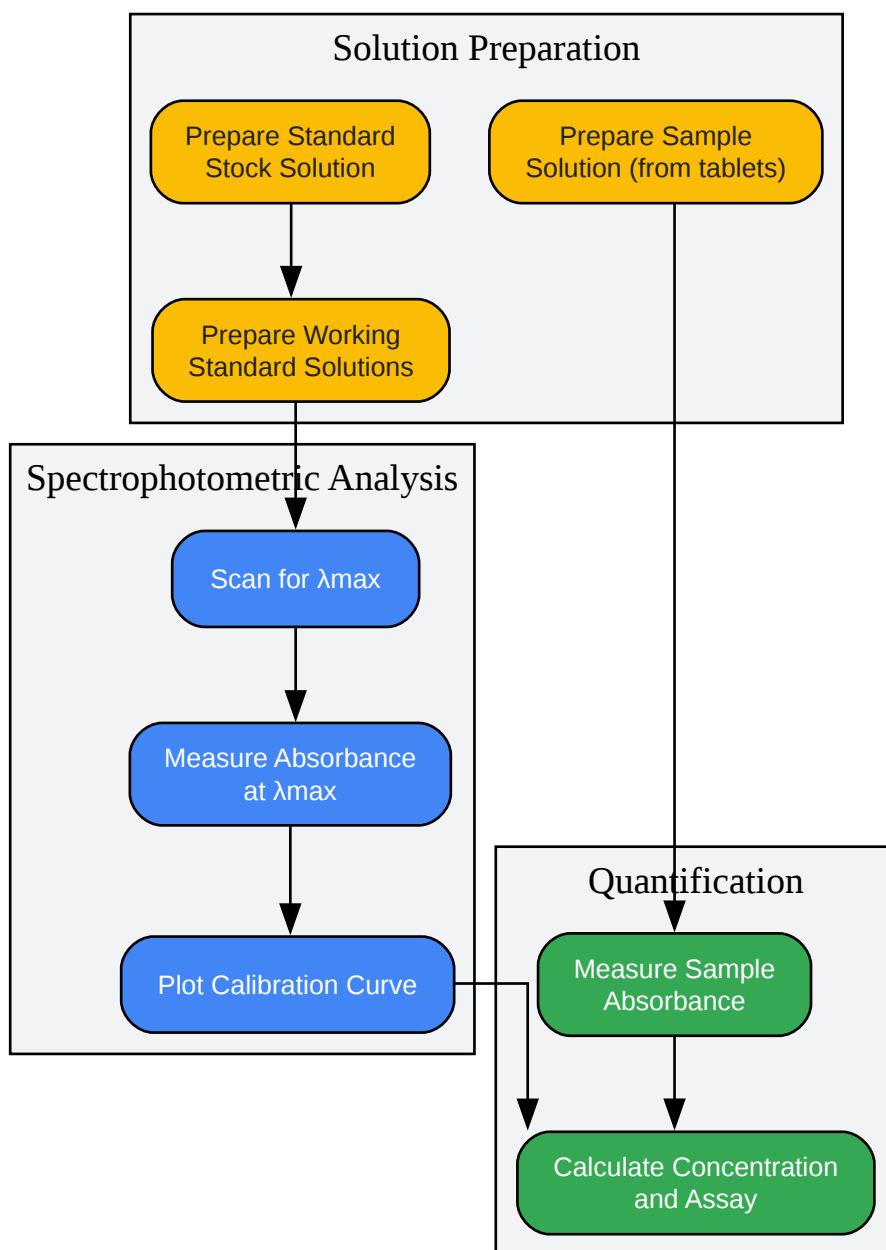
Preparation of Sample Solution (from Tablets)

- Weigh and powder 20 **Teneligliptin** tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Teneligliptin** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the chosen solvent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the solvent.
- Filter the solution through a 0.45 µm Whatman filter paper.
- Dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
- Measure the absorbance of the sample solution at the λ_{max} .

Determination of Teneligliptin Content

The concentration of **Teneligliptin** in the sample solution can be determined from the calibration curve or by using the regression equation derived from the linearity data. The percentage of the labeled claim can then be calculated.

Experimental Workflow



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Caption: Workflow for UV spectrophotometric determination of **Teneligliptin**.

Conclusion

The UV spectrophotometric method provides a simple, accurate, and precise means for the routine analysis of **Teneligliptin** in both bulk drug and pharmaceutical formulations. The choice

of solvent can influence the wavelength of maximum absorbance and the linearity range, and therefore should be consistently applied. The methods summarized and the protocols provided herein are robust and can be readily implemented in a quality control laboratory.

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